molecular formula C18H19N5O B5643724 1-(4-methyl-2-{[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]amino}pyrimidin-5-yl)ethanone

1-(4-methyl-2-{[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]amino}pyrimidin-5-yl)ethanone

Cat. No. B5643724
M. Wt: 321.4 g/mol
InChI Key: FWOZJCJCTAJNIO-UHFFFAOYSA-N
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Description

  • Synthesis Analysis:

    • Attaby et al. (2006) discuss the synthesis of 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives, providing insights into the chemical reactions and structure of related compounds (Attaby, Elghandour, Ali, & Ibrahem, 2006).
  • Molecular Structure Analysis:

    • Karcı and Demirçalı (2006) describe the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, offering details on molecular structure through spectroscopic techniques (Karcı & Demirçalı, 2006).
  • Chemical Reactions and Properties:

    • Danswan, Kennewell, and Tully (1989) report on the synthesis of (imidazo[1,2-c]pyrimidin-2-yl)phenylmethanones, highlighting the chemical reactions and properties of similar compounds (Danswan, Kennewell, & Tully, 1989).
    • Bhat et al. (2019) focus on the synthesis and characterization of dihydropyrimidinone derivatives containing imidazole moiety, which can provide insights into chemical properties (Bhat, Al-Omar, Naglah, Kalmouch, & Al‐Dhfyan, 2019).
  • Physical Properties Analysis:

  • Chemical Properties Analysis:

properties

IUPAC Name

1-[4-methyl-2-[[(1-methylimidazol-2-yl)-phenylmethyl]amino]pyrimidin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-12-15(13(2)24)11-20-18(21-12)22-16(14-7-5-4-6-8-14)17-19-9-10-23(17)3/h4-11,16H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOZJCJCTAJNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)C)NC(C2=CC=CC=C2)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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